An In-depth Technical Guide to the Chemical Properties of Carquejol
An In-depth Technical Guide to the Chemical Properties of Carquejol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carquejol is a monoterpenoid alcohol that has garnered interest within the scientific community for its potential therapeutic properties. As a constituent of the essential oil of Baccharis trimera and other plant species, it represents a natural product with prospects for drug discovery and development. This technical guide provides a comprehensive overview of the chemical and biological properties of Carquejol, with a focus on furnishing researchers and drug development professionals with the detailed information necessary to advance its study. This document outlines its fundamental chemical characteristics, summarizes its known biological activities with available quantitative data, and provides detailed experimental protocols for its investigation.
Chemical and Physicochemical Properties
Carquejol, a chiral molecule, possesses a distinct chemical structure that dictates its physical and biological characteristics. Its properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (1S,6R)-5-Methylene-6-(1-methylethenyl)-2-cyclohexen-1-ol | [1] |
| Synonyms | (1S–cis)-5-metilen-6-(1-metiletenil)-2-ciclohexen-1-ol, 5-methylidene-6-prop-1-en-2-ylcyclohex-2-en-1-ol | [1][2] |
| CAS Number | 23734-06-7 | [1][3][4] |
| Molecular Formula | C₁₀H₁₄O | [1][3][4] |
| Molecular Weight | 150.22 g/mol | [3][4] |
| Appearance | Not specified in literature | |
| Solubility | Estimated water solubility: 497.3 mg/L @ 25 °C | [2] |
| LogP (Octanol/Water) | 2.200 (estimated) | [2] |
| Boiling Point | 215.90 °C @ 760.00 mm Hg (estimated) | [2] |
| Melting Point | 265.14 K (Joback Calculated Property) | [5] |
| Flash Point | 186.00 °F. TCC ( 85.50 °C. ) (est) | [2] |
Biological Activities and Mechanism of Action
Carquejol has been investigated for a range of biological activities, with preliminary studies indicating its potential as an anti-inflammatory, antibacterial, and schistosomicidal agent. The biological efficacy of Carquejol is noted to be closely linked to its specific stereochemistry.[1]
Anti-inflammatory Activity
Antibacterial Activity
The essential oil of Baccharis trimera, containing Carquejol, has demonstrated antibacterial properties.[4] Specific Minimum Inhibitory Concentration (MIC) values for pure Carquejol against various bacterial strains are a critical area for further research to quantify its antibacterial efficacy.
Schistosomicidal Activity
Promisingly, the essential oil containing Carquejol has shown activity against the parasitic trematode Schistosoma mansoni.[1] Quantitative data, such as IC50 values from in vitro schistosomicidal assays, are needed to fully assess its therapeutic potential in this context.
Signaling Pathways
The precise signaling pathways modulated by Carquejol are not yet fully elucidated. However, given its potential anti-inflammatory effects, it is hypothesized to interact with key inflammatory cascades. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a primary regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. It represents a probable target for Carquejol's anti-inflammatory action.
Experimental Protocols
The following sections detail standardized experimental methodologies relevant to the investigation of Carquejol's biological activities.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating acute inflammation.
4.1.1 Materials:
-
Male Wistar rats or Swiss albino mice.
-
Carrageenan (Lambda, Type IV).
-
Sterile 0.9% saline.
-
Carquejol (test compound).
-
Indomethacin or other reference non-steroidal anti-inflammatory drug (NSAID).
-
Vehicle for dissolving Carquejol and the reference drug.
-
Plethysmometer or digital calipers.
4.1.2 Procedure:
-
Acclimatize animals for at least one week under controlled environmental conditions.
-
Fast animals overnight with free access to water before the experiment.
-
Group animals and administer Carquejol or the reference drug (e.g., intraperitoneally or orally) at various doses. Administer the vehicle to the control group.
-
After a set period (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the left hind paw.[5]
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Antibacterial Activity: Broth Microdilution Assay
This in vitro method determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacteria.
4.2.1 Materials:
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli).
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
Sterile 96-well microtiter plates.
-
Carquejol (test compound).
-
Standard antibiotic (positive control, e.g., Gentamicin).
-
Vehicle for dissolving Carquejol (e.g., DMSO).
-
Spectrophotometer or microplate reader.
4.2.2 Procedure:
-
Prepare a stock solution of Carquejol and the standard antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plates.[7]
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria and broth) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 16-20 hours.[4]
-
Determine the MIC as the lowest concentration of Carquejol that completely inhibits visible bacterial growth.
Schistosomicidal Activity: In Vitro Assay against Schistosoma mansoni
This assay evaluates the direct effect of a compound on the viability of adult S. mansoni worms.
4.3.1 Materials:
-
Adult Schistosoma mansoni worms.
-
Appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Sterile 24-well culture plates.
-
Carquejol (test compound).
-
Praziquantel (positive control).
-
Vehicle for dissolving Carquejol.
-
Inverted microscope.
4.3.2 Procedure:
-
Isolate adult S. mansoni worms from a suitable animal model (e.g., infected mice).
-
Wash the worms in culture medium and place one or two worm pairs into each well of a 24-well plate containing fresh medium.
-
Add Carquejol at various concentrations to the wells. Include a positive control (Praziquantel) and a vehicle control.
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere.
-
Observe the worms daily under an inverted microscope for changes in motor activity, pairing, and mortality for a period of up to 72 hours or more.[8]
-
Determine the concentration that causes 50% mortality (LC50) or other relevant endpoints.
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
These are common in vitro methods to assess the free radical scavenging capacity of a compound.
4.4.1 DPPH Assay:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add various concentrations of Carquejol to the DPPH solution.[9]
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
4.4.2 ABTS Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.[9]
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of ~0.7 at 734 nm.
-
Add different concentrations of Carquejol to the ABTS•+ solution.
-
After a defined incubation period, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value.
Cytotoxicity Assay: MTT Assay
This colorimetric assay determines the effect of a compound on the metabolic activity of cells, providing an indication of cell viability and cytotoxicity.
4.5.1 Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2) or normal cell lines.
-
Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics.
-
Sterile 96-well cell culture plates.
-
Carquejol (test compound).
-
Doxorubicin or other standard cytotoxic agent (positive control).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
4.5.2 Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Carquejol for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[10]
Conclusion
Carquejol presents as a promising natural compound with a range of potential biological activities. This guide provides a foundational repository of its chemical properties and detailed experimental protocols to facilitate further research. The elucidation of its precise mechanisms of action, particularly the signaling pathways it modulates, and the acquisition of robust quantitative data on its biological effects are critical next steps in evaluating its full therapeutic potential. The methodologies and data presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to the exploration and development of novel therapeutic agents from natural sources.
References
- 1. researchgate.net [researchgate.net]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. In vitro and in silico evaluation of the schistosomicidal activity of eugenol derivatives using biochemical, molecular, and morphological tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Cytotoxicity of Satureja spicigera and Its Main Compounds - PMC [pmc.ncbi.nlm.nih.gov]

